molecular formula C10H8N2S2 B13114423 Alpha,alpha-dithiocyanato-p-xylene

Alpha,alpha-dithiocyanato-p-xylene

Cat. No.: B13114423
M. Wt: 220.3 g/mol
InChI Key: GHDPCIQYBJYSBZ-UHFFFAOYSA-N
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Description

Alpha,alpha-Dithiocyanato-p-Xylene, also known as p-Xylylene Dithiocyanate, is an organic compound with the chemical formula C10H8N2S2. It is a colorless or pale yellow solid with a distinct sulfurous odor. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Alpha,alpha-Dithiocyanato-p-Xylene can be synthesized through a relatively straightforward process. One common method involves the reaction of dimethyl thiocarbonate with ammonium thiocyanate in an alcohol solution. By adjusting the temperature and pH, the desired product can be obtained after a period of reaction . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .

Chemical Reactions Analysis

Alpha,alpha-Dithiocyanato-p-Xylene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

Alpha,alpha-Dithiocyanato-p-Xylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Alpha,alpha-Dithiocyanato-p-Xylene involves its ability to form strong bonds with nucleophiles. This property allows it to modify proteins and other biomolecules, thereby affecting their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Alpha,alpha-Dithiocyanato-p-Xylene can be compared with other similar compounds such as:

    Alpha,alpha-Dithiocyanato-m-Xylene: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.

    Alpha,alpha-Dithiocyanato-o-Xylene: Another positional isomer with distinct chemical properties and uses.

    Benzyl Dithiocyanate: Shares the dithiocyanate functional group but differs in the aromatic ring structure, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for a wide range of applications .

Properties

Molecular Formula

C10H8N2S2

Molecular Weight

220.3 g/mol

IUPAC Name

[(4-methylphenyl)-thiocyanatomethyl] thiocyanate

InChI

InChI=1S/C10H8N2S2/c1-8-2-4-9(5-3-8)10(13-6-11)14-7-12/h2-5,10H,1H3

InChI Key

GHDPCIQYBJYSBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(SC#N)SC#N

Origin of Product

United States

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